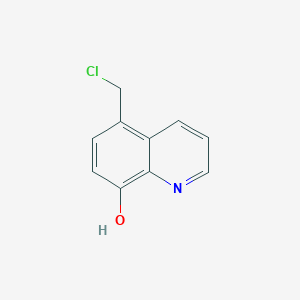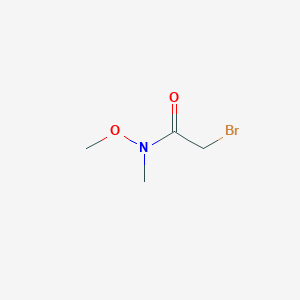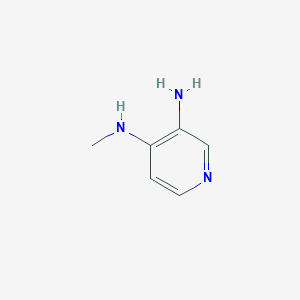
乙烷磺酸乙酯
描述
Ethyl ethanesulfonate is an organosulfur compound with the chemical formula ( \text{C}4\text{H}{10}\text{O}_3\text{S} ). It is the ethyl ester of ethanesulfonic acid. This compound is a colorless liquid and is classified as an alkylating agent. Ethyl ethanesulfonate is primarily used in scientific research due to its ability to induce mutations in genetic material.
科学研究应用
Ethyl ethanesulfonate is widely used in scientific research due to its mutagenic properties. It is commonly used to induce mutations in genetic material, which can then be studied to understand gene function and genetic pathways. Some specific applications include:
Genetic Research: Used to create random mutations in model organisms such as and .
Cancer Research: Studied for its potential to induce mutations that can lead to cancer, helping researchers understand the mechanisms of carcinogenesis.
Plant Breeding: Used to induce mutations in plants to develop new varieties with desirable traits.
作用机制
Target of Action
Ethyl ethanesulfonate, also known as Ethyl methanesulfonate (EMS), is an organosulfur compound that primarily targets the nucleotides in genetic material . It is classified as an alkylating agent and is commonly used as a chemical mutagen in experimental genetics . The primary targets of EMS are the guanine (G) bases in DNA .
Mode of Action
EMS induces random mutations in genetic material by nucleotide substitution , particularly through G:C to A:T transitions induced by guanine alkylation . The ethyl group of EMS reacts with guanine in DNA, forming the abnormal base O6-ethylguanine . During DNA replication, DNA polymerases that catalyze the process frequently place thymine, instead of cytosine, opposite O6-ethylguanine .
Biochemical Pathways
The biochemical pathway affected by EMS involves the alkylation of nucleotides , which leads to base changes and nucleotide mutations . Modifications caused by alkylating agents include the N7 and O6 of guanine (G), N3 and N7 of adenine (A), N3, O2, and O4 of thymine (T), N3, O2, and N4 of cytosine ©, and the phosphonate backbone .
Pharmacokinetics
It’s known that ems is a potent mutagen that can induce mutations at a high rate without substantial killing .
Result of Action
The result of EMS action is the induction of point mutations in the genetic material . A typical EMS mutagenesis experiment can induce mutations at a rate of 5x10^-4 to 5x10^-2 per gene . Such mutations can then be studied in genetic screens or other assays .
Action Environment
The action of EMS can be influenced by various environmental factors. It’s worth noting that EMS is used in a controlled laboratory environment for experimental genetics .
生化分析
Biochemical Properties
Ethyl ethanesulfonate plays a significant role in biochemical reactions, primarily as an alkylating agent. It interacts with nucleophilic sites in biomolecules, particularly DNA. The ethyl group of ethyl ethanesulfonate reacts with guanine bases in DNA, forming O6-ethylguanine. This abnormal base pairing can lead to G:C to A:T transitions during DNA replication. Ethyl ethanesulfonate also interacts with various enzymes involved in DNA repair processes, such as DNA polymerases, which may incorporate incorrect bases opposite the modified guanine, leading to mutations .
Cellular Effects
Ethyl ethanesulfonate has profound effects on various types of cells and cellular processes. It induces mutations by alkylating DNA, which can disrupt normal cell function. This compound affects cell signaling pathways, gene expression, and cellular metabolism by introducing point mutations and single nucleotide polymorphisms. These mutations can lead to altered protein function, disrupted metabolic pathways, and changes in cell behavior. Ethyl ethanesulfonate is known to cause chromosomal aberrations and can be carcinogenic in mammals .
Molecular Mechanism
The molecular mechanism of ethyl ethanesulfonate involves its interaction with DNA. The ethyl group of ethyl ethanesulfonate reacts with the O6 position of guanine, forming O6-ethylguanine. During DNA replication, DNA polymerases often mispair thymine with O6-ethylguanine instead of cytosine, leading to G:C to A:T transitions. This alkylation can result in point mutations, which are the primary type of mutations induced by ethyl ethanesulfonate. Additionally, ethyl ethanesulfonate can cause single-strand breaks in DNA, further contributing to its mutagenic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl ethanesulfonate can change over time. The compound is relatively stable but can degrade under certain conditions. Long-term exposure to ethyl ethanesulfonate can lead to cumulative mutations in cells, affecting their function and viability. In vitro studies have shown that ethyl ethanesulfonate can induce mutations at a consistent rate, but the extent of these mutations can vary depending on the duration of exposure and the concentration of the compound .
Dosage Effects in Animal Models
The effects of ethyl ethanesulfonate vary with different dosages in animal models. At low doses, ethyl ethanesulfonate can induce mutations without causing significant toxicity. At higher doses, the compound can be toxic and carcinogenic. Studies in animal models have shown that high doses of ethyl ethanesulfonate can lead to severe genetic damage, increased mutation rates, and adverse effects on overall health. Threshold effects have been observed, where a certain dosage level is required to induce noticeable mutagenic effects .
Metabolic Pathways
Ethyl ethanesulfonate is involved in metabolic pathways related to DNA repair and mutagenesis. It interacts with enzymes such as DNA polymerases and repair enzymes that recognize and process alkylated DNA bases. The presence of ethyl ethanesulfonate can affect metabolic flux by introducing mutations that alter enzyme function and metabolic pathways. These changes can lead to variations in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, ethyl ethanesulfonate is transported and distributed through passive diffusion and interactions with cellular transporters. The compound can accumulate in the nucleus, where it exerts its mutagenic effects on DNA. Ethyl ethanesulfonate can also interact with binding proteins that facilitate its transport and localization within cells. Its distribution can influence the extent and location of the induced mutations .
Subcellular Localization
Ethyl ethanesulfonate primarily localizes to the nucleus, where it interacts with DNA. The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to DNA to exert its mutagenic effects. Ethyl ethanesulfonate does not have specific targeting signals but can diffuse into the nucleus due to its small size and chemical properties. Once inside the nucleus, it can alkylate DNA and induce mutations .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl ethanesulfonate can be synthesized through the reaction of ethanesulfonic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds as follows: [ \text{CH}_3\text{CH}_2\text{SO}_3\text{H} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{CH}_2\text{SO}_3\text{C}_2\text{H}_5} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, ethyl ethanesulfonate is produced by the esterification of ethanesulfonic acid with ethanol under controlled conditions. The reaction is typically carried out in a batch reactor with continuous removal of water to drive the reaction to completion.
Types of Reactions:
Substitution Reactions: Ethyl ethanesulfonate undergoes nucleophilic substitution reactions where the ethyl group can be replaced by various nucleophiles.
Hydrolysis: In the presence of water, ethyl ethanesulfonate can hydrolyze back to ethanesulfonic acid and ethanol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.
Conditions: Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include ethylated derivatives of the nucleophile.
Hydrolysis Products: The major products of hydrolysis are ethanesulfonic acid and ethanol.
相似化合物的比较
Ethyl methanesulfonate: Another alkylating agent with similar mutagenic properties.
Methyl methanesulfonate: A related compound that also induces mutations by alkylating DNA.
Uniqueness: Ethyl ethanesulfonate is unique in its specific alkylation pattern and its ability to induce point mutations with high efficiency. Compared to ethyl methanesulfonate, it has a slightly different alkylation profile, which can result in different mutational spectra.
属性
IUPAC Name |
ethyl ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCXFTKZPBHXIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073952 | |
| Record name | Ethanesulfonic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1912-30-7 | |
| Record name | Ethyl ethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl ethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanesulfonic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1912-30-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL ETHANESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN6C5047SQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Ethyl ethanesulfonate as a mutagen?
A1: Ethyl ethanesulfonate (EES) acts as a potent mutagen primarily by alkylating DNA bases. [] This alkylation, specifically the ethylation of guanine, leads to mispairing during DNA replication. [] Although EES reacts with three of the four DNA bases, its mutagenic action is suspected to be specific to the type of base pair changes it induces. []
Q2: How does the structure of Ethyl ethanesulfonate contribute to its reactivity?
A2: Ethyl ethanesulfonate (CH3CH2SO3CH2CH3) possesses a sulfonate ester group, which is known for its electrophilic character. This electrophilicity allows the molecule to readily react with nucleophilic sites on DNA bases, leading to alkylation and subsequent mutations. []
Q3: What analytical techniques are commonly employed to detect and quantify Ethyl ethanesulfonate residues?
A3: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the precise and accurate detection and quantification of residual Ethyl ethanesulfonate, particularly in pharmaceutical contexts. [] This method allows for the identification and measurement of EES even at trace levels, ensuring the quality and safety of pharmaceutical products. []
Q4: How does Ethyl ethanesulfonate compare to other alkylating agents in terms of its clastogenic effects?
A4: Studies using the mouse peripheral blood micronucleus assay have revealed that Ethyl ethanesulfonate, like other ethylating agents such as ethyl methanesulfonate (EMS) and N-ethyl-N-nitrosourea (ENU), can induce chromosomal damage, leading to the formation of micronuclei. [] Interestingly, combining EES with another ethylating agent resulted in a synergistic increase in micronuclei formation. [] This contrasts with combinations of EES and chemicals with different mechanisms of action (e.g., potassium bromate or vincristine sulfate), which did not show such synergism. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3,5,7-trimethyl-1-[2-(2,2,4-trimethyl-1-pyrrolidinyl)ethyl]-1,3-dihydro-2H-azepin-2-one](/img/structure/B155282.png)






